
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane is an organosilicon compound with the molecular formula C₈H₁₆F₄O₄Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a clear, colorless liquid that is slightly soluble in water and has a high boiling point.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane typically involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of trimethoxysilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Requires the use of appropriate nucleophiles and reaction conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through substitution reactions.
Applications De Recherche Scientifique
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of surfaces for biological assays and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds contribute to the compound’s ability to form stable, cross-linked networks, which are essential for its applications in coatings and adhesives. The presence of the tetrafluoroethoxy group enhances the compound’s chemical resistance and hydrophobicity, making it suitable for use in harsh environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom.
Triethoxysilane: Similar to Trimethoxysilane but with ethoxy groups instead of methoxy groups.
Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane group, which imparts different reactivity compared to the tetrafluoroethoxy group.
Uniqueness
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane stands out due to the presence of the tetrafluoroethoxy group, which imparts unique properties such as enhanced chemical resistance and hydrophobicity. These characteristics make it particularly valuable in applications where durability and resistance to harsh conditions are required.
Propriétés
Numéro CAS |
93804-21-8 |
|---|---|
Formule moléculaire |
C8H16F4O4Si |
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
trimethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C8H16F4O4Si/c1-13-17(14-2,15-3)6-4-5-16-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
Clé InChI |
XUOZHRJNKBRTEC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCOC(C(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


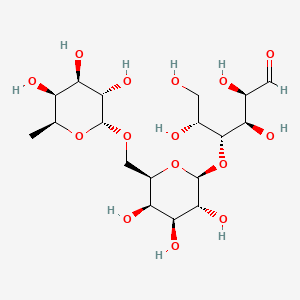


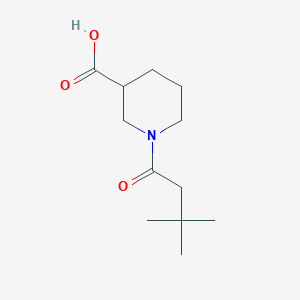



![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
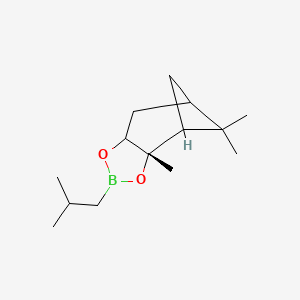
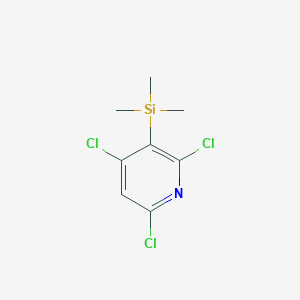
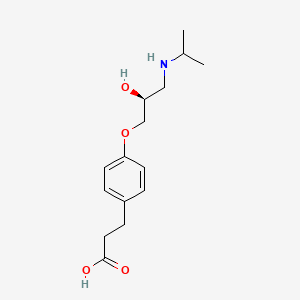
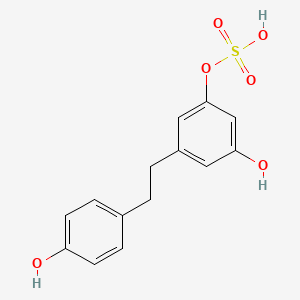
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)

